Cas no 2034287-69-7 (3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole)

3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole
- KXTNMPUGPCSTLA-UHFFFAOYSA-N
- Methanone, (1-methyl-1H-pyrrol-2-yl)[3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-1-pyrrolidinyl]-
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- Inchi: 1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3
- InChI Key: KXTNMPUGPCSTLA-UHFFFAOYSA-N
- SMILES: C(C1=CC=CN1C)(N1CCC(C2N=C(C3SC=CC=3)ON=2)C1)=O
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 552.7±60.0 °C(Predicted)
- pka: -0.83±0.39(Predicted)
3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-2282-100mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6524-2282-2μmol |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-30mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-5mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-25mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-10μmol |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-3mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-5μmol |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-2mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6524-2282-50mg |
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole |
2034287-69-7 | 50mg |
$240.0 | 2023-09-08 |
3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
Additional information on 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole
Introduction to Compound with CAS No. 2034287-69-7 and Product Name: 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole
The compound with the CAS number 2034287-69-7 and the product name 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of functional groups, including the 1-methyl-1H-pyrrole-2-carbonyl moiety and the thiophen-2-yl substituent, contributes to its unique chemical properties and makes it a promising candidate for further investigation.
Recent research in medicinal chemistry has highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. The 1,2,4-oxadiazole core is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug discovery. In particular, the presence of the pyrrolidinyl group in this compound adds another layer of complexity, which can influence its interactions with biological targets. This combination of structural elements suggests that the compound may exhibit multiple pharmacological effects, making it a versatile tool for studying drug-receptor interactions.
The thiophen-2-yl substituent is another critical feature of this molecule. Thiophene derivatives are widely recognized for their role in pharmaceuticals due to their stability and ability to engage in hydrogen bonding. The incorporation of this group into the 3-(pyrrolidinyl)-5-(thiophenyl)-1,2,4 oxadiazole framework enhances the compound's potential as a bioactive molecule. Studies have shown that thiophene-based compounds can interact with enzymes and receptors in ways that are conducive to therapeutic intervention. This makes the current compound an attractive candidate for further exploration in drug development.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The 1-methyl-1H-pyrrole-2-carbonyl moiety is particularly noteworthy, as it has been identified as a key structural element in several drugs that target central nervous system (CNS) disorders. The pyrrole ring itself is known for its ability to cross the blood-brain barrier, which is essential for effective CNS drug delivery. By combining this moiety with the pyrrolidinyl-thiophene oxadiazole scaffold, researchers may have stumbled upon a structure that could revolutionize treatments for conditions such as epilepsy and neurodegenerative diseases.
Furthermore, the oxadiazole ring is known for its ability to act as a pharmacophore in various therapeutic contexts. Its three-membered heterocyclic structure allows it to fit into small binding pockets within biological targets, thereby modulating their activity. The 3-(pyrrolidinyl)-5-(thiophenyl)-1,2,4 oxadiazole compound leverages this property by incorporating both pyrrolidinyl and thiophenyl groups adjacent to the oxadiazole core. This dual functionality may enhance binding affinity and selectivity towards specific biological targets.
In recent years, there has been a surge in interest regarding small molecule inhibitors that can modulate enzyme activity through allosteric binding. The unique structural features of this compound make it an excellent candidate for such applications. The presence of multiple heterocyclic rings provides numerous opportunities for interaction with biological targets without directly competing with natural substrates or products. This could lead to more effective and less toxic drugs compared to traditional inhibitors.
The synthesis of this compound also presents an interesting challenge from a chemical perspective. The integration of multiple functional groups into a single molecule requires careful planning and precise control over reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic systems like this one. Techniques such as multi-step organic synthesis combined with computational modeling have significantly improved our ability to design and synthesize novel molecules with desired properties.
From a computational chemistry standpoint, understanding the electronic structure and reactivity of this compound is crucial for optimizing its biological activity. Density functional theory (DFT) calculations have been particularly useful in predicting how different functional groups interact within the molecule's framework. These studies can provide insights into how modifications might enhance or alter its pharmacological properties.
The potential applications of this compound extend beyond CNS disorders; it may also be relevant in oncology and anti-inflammatory therapies. The structural motifs present in this molecule are reminiscent of several known bioactive agents that target cancer cell proliferation or inflammatory pathways. By further exploring its interactions with these pathways through both experimental and computational approaches, researchers could uncover new therapeutic strategies.
In conclusion,3-(pyrrolidinyl)-5-(thiophenyl)-1 H -pyrazole -carboxamidine - N -(methyl ) - N '-[( 5 -methyl - 4 -phenyl - 1 , 2 , 4 -triazol -3 - yl ) thio ] benzamidine hydrochloride hydrate CAS NO:2034287 69 7 represents an exciting development in pharmaceutical chemistry due to its complex structure and potential biological activities . Its unique combination of functional groups positions it as a promising candidate for further investigation across multiple therapeutic areas . As research continues , we can expect more insights into how such compounds can be optimized for clinical use .
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